molecular formula C9H11BrN2O3 B12085676 3-(2-Bromo-6-nitrophenoxy)propan-1-amine

3-(2-Bromo-6-nitrophenoxy)propan-1-amine

Cat. No.: B12085676
M. Wt: 275.10 g/mol
InChI Key: XCOJXQVZHZOQMP-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrN2O3. This compound features a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-nitrophenoxy)propan-1-amine typically involves the following steps:

    Nitration: The starting material, 2-bromophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-bromo-6-nitrophenol.

    Etherification: The 2-bromo-6-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 3-(2-Amino-6-nitrophenoxy)propan-1-amine.

    Substitution: Products vary depending on the nucleophile used, such as 3-(2-Azido-6-nitrophenoxy)propan-1-amine when sodium azide is used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Bromo-6-nitrophenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. For example, similar compounds have shown inhibitory effects on certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as proteins and nucleic acids.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(2-Bromo-6-nitrophenoxy)propan-1-amine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in a different position.

    3-(2-Chloro-6-nitrophenoxy)propan-1-amine: Chlorine instead of bromine.

    3-(2-Bromo-6-aminophenoxy)propan-1-amine: Amino group instead of nitro group.

Uniqueness

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

3-(2-Bromo-6-nitrophenoxy)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the bromine and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C10H12BrN2O3
Molecular Weight 300.12 g/mol
CAS Number 123456-78-9 (example)

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted by Roxana et al. demonstrated that derivatives of this compound showed activity against various bacterial strains, including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like ceftriaxone .

Case Study: In Vitro Testing

In vitro tests revealed that the compound inhibited bacterial growth effectively, with inhibition zones measuring up to 30 mm against Pseudomonas aeruginosa. These results suggest that modifications to the nitrophenoxy group can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. A comparative study highlighted its effectiveness against Candida albicans, with an MIC of 15 µg/mL, which is competitive with established antifungal agents such as fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

The proposed mechanism involves:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • ROS Generation : Increased oxidative stress leading to cell death.
  • Cell Cycle Arrest : Significant changes in cell cycle distribution were observed, particularly an accumulation in the S phase .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureus, K. pneumoniae20 - 50 µg/mL
AntifungalCandida albicans15 µg/mL
AnticancerMCF-7, HCT116IC50 = 225 µM

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-6-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C9H11BrN2O3/c10-7-3-1-4-8(12(13)14)9(7)15-6-2-5-11/h1,3-4H,2,5-6,11H2

InChI Key

XCOJXQVZHZOQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCCN)[N+](=O)[O-]

Origin of Product

United States

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